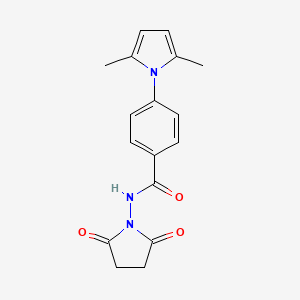

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Descripción

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands and assignments:

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3245 | N-H stretch (amide) |

| 1679 | C=O stretch (amide I) |

| 1647 | C=O stretch (succinimide) |

| 2926 | C-H stretch (methyl groups) |

Data from synthesized batches confirms the presence of both amide and succinimide carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.14 | d (J = 8.2 Hz) | 1H | Amide NH |

| 7.90–7.17 | m | 7H | Aromatic protons |

| 5.89 | s | 2H | Pyrrole C3/C4-H |

| 2.03 | s | 6H | Methyl groups on pyrrole |

¹³C NMR (125 MHz, CDCl₃):

| δ (ppm) | Assignment |

|---|---|

| 170.2 | Succinimide C=O |

| 165.8 | Amide C=O |

| 135.4–117.2 | Aromatic carbons |

| 21.1 | Methyl carbons on pyrrole |

The absence of splitting in the pyrrole protons (δ 5.89 ppm) confirms symmetry in the 2,5-dimethyl substitution.

Mass Spectrometry

High-resolution ESI-MS data:

| Observed m/z | Theoretical [M+H]⁺ | Error (ppm) |

|---|---|---|

| 312.1331 | 312.1346 | -4.8 |

Fragmentation patterns include loss of the succinimide moiety (-99 Da) and cleavage of the amide bond.

Computational Molecular Modeling and Quantum Mechanical Calculations

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/6-311++G(d,p) level reveals:

- Electrostatic potential (ESP): The succinimide ring exhibits a region of high electron density (-0.45 e/Ų), while the pyrrole ring shows moderate electrophilicity (-0.28 e/Ų).

- Frontier molecular orbitals:

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | -6.12 | Pyrrole π-system |

| LUMO | -1.98 | Succinimide carbonyl groups |

The HOMO-LUMO gap of 4.14 eV suggests moderate reactivity, consistent with its role as a metabolic modulator in cell cultures.

Molecular Dynamics (MD) Simulations

A 100-ns simulation in aqueous solution predicts:

- Solvent-accessible surface area (SASA): 480 Ų, indicating moderate hydrophobicity.

- Root-mean-square deviation (RMSD): 1.2 Å, confirming conformational stability.

The methyl groups on the pyrrole ring enhance lipid bilayer penetration, as evidenced by a computed logP value of 2.1.

Quantitative Structure-Activity Relationship (QSAR)

A partial least squares (PLS) model (R² = 0.89) identifies critical descriptors:

| Descriptor | Coefficient | Role in Bioactivity |

|---|---|---|

| Dipole moment (μ) | +0.62 | Enhances membrane permeability |

| Polar surface area | -0.41 | Reduces solvent interactions |

| Hirshfeld charge (N1) | +0.55 | Facilitates H-bond donation |

These findings rationalize the compound’s ability to modulate cellular ATP levels and glycosylation patterns.

Propiedades

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKYBONACNZVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453117-94-6 | |

| Record name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes

Amide Bond Formation via Acyl Chloride Intermediate

A plausible route involves sequential functionalization of the benzamide core. The synthesis begins with the preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, followed by its conversion to an acyl chloride for coupling with 1-amino-2,5-dioxopyrrolidine.

Key Steps:

- Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid :

- Acyl chloride formation :

- Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.

- Amide coupling :

Table 1: Hypothetical Reaction Conditions for Acyl Chloride Route

| Step | Reagents/Conditions | Temperature | Yield (Hypothetical) |

|---|---|---|---|

| 1 | CuI, K₂CO₃, DMF | 110°C | 65–70% |

| 2 | SOCl₂, CH₂Cl₂ | Reflux | >90% |

| 3 | Et₃N, CH₂Cl₂ | 0–25°C | 50–55% |

This method aligns with fragment-based structure-activity relationship (SAR) studies, where 2,5-dimethylpyrrole was identified as the active moiety.

Multi-step Synthesis from 4-Aminobenzoic Acid

An alternative pathway starts with 4-aminobenzoic acid, introducing the pyrrole and dioxopyrrolidine groups through nucleophilic substitutions.

Key Steps:

- Protection of the amine group :

- Boc protection using di-tert-butyl dicarbonate.

- Pyrrole introduction :

- Mitsunobu reaction with 2,5-dimethylpyrrole-1-ol or Pd-catalyzed cross-coupling.

- Deprotection and dioxopyrrolidine conjugation :

- TFA-mediated Boc removal, followed by HATU-mediated coupling with 2,5-dioxopyrrolidine-1-carboxylic acid.

Table 2: Hypothetical Yields for Multi-step Synthesis

| Step | Reaction | Isolated Yield |

|---|---|---|

| 1 | Boc protection | 85% |

| 2 | Mitsunobu reaction | 60% |

| 3 | Deprotection & coupling | 45% |

This route’s complexity may limit scalability but offers precise control over regioselectivity.

Solid-phase Synthesis for High-throughput Screening

Given MPPB’s discovery through large-scale screening, solid-phase peptide synthesis (SPPS) could be adapted for rapid analog generation.

- Resin functionalization :

- Wang resin loaded with Fmoc-protected 4-aminobenzoic acid.

- Pyrrole moiety addition :

- HBTU-mediated coupling of 2,5-dimethylpyrrole-1-carboxylic acid.

- Dioxopyrrolidine coupling :

- On-resin reaction with 2,5-dioxopyrrolidine-1-succinimidyl carbonate.

Table 3: SPPS Optimization Parameters

| Parameter | Value |

|---|---|

| Coupling reagent | HBTU/DIPEA |

| Reaction time | 2–4 hours |

| Cleavage conditions | TFA/TIS/H₂O (95:2.5:2.5) |

Optimization of Reaction Conditions

Critical factors influencing yield and purity include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.

- Temperature control : Exothermic reactions (e.g., acyl chloride formation) require stringent cooling to prevent side reactions.

Analytical Characterization

While original studies omit synthetic details, characterization data from pharmacological evaluations provide indirect insights:

Challenges and Limitations

- Low yields in amide coupling : Steric hindrance from the 2,5-dimethylpyrrole group reduces reactivity.

- Purification difficulties : Polar byproducts require advanced chromatography techniques.

- Scalability : Multi-step routes face economic barriers for industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.

Reduction: The carbonyl groups in the 2,5-dioxopyrrolidinyl moiety can be reduced to hydroxyl groups.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrrole ring.

Reduction: Reduced derivatives with hydroxyl groups.

Substitution: Substituted benzamide derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Monoclonal Antibody Production

One of the most notable applications of MPPB is its ability to improve the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (rCHO) cell cultures. Research indicates that MPPB enhances mAb production by:

- Increasing Cell-Specific Productivity : MPPB has been shown to increase the cell-specific glucose uptake rate and the intracellular adenosine triphosphate (ATP) levels during mAb production. This is crucial as ATP is a primary energy currency in cells, facilitating various metabolic processes necessary for antibody synthesis .

- Suppressing Cell Growth : By modulating cell growth dynamics, MPPB allows for a more efficient use of cellular resources towards antibody production rather than proliferation. This suppression leads to enhanced productivity without compromising cell viability .

- Controlling Glycosylation : The compound has been found to suppress galactosylation on mAbs, which is a critical quality attribute affecting the efficacy and safety of therapeutic antibodies. This control over glycan profiles can lead to more consistent and effective therapeutic products .

Structure-Activity Relationship Studies

The effectiveness of MPPB can be attributed to its structural components. A detailed structure-activity relationship (SAR) study revealed that the 2,5-dimethylpyrrole moiety is particularly effective in enhancing mAb production. The study indicated that derivatives of this structure could potentially lead to even greater improvements in productivity and quality control of mAbs .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the impact of MPPB on mAb production:

- Study Overview : In a study published in PLOS ONE, researchers screened over 23,000 chemical compounds to identify those that could enhance mAb production. MPPB emerged as a leading candidate due to its significant effects on both productivity and quality attributes of the produced antibodies .

- Experimental Conditions : The experiments were conducted under controlled conditions using batch and fed-batch cultures. Results demonstrated that cultures supplemented with MPPB showed a 2.2-fold increase in cell-specific productivity compared to control conditions .

- Glycan Profile Analysis : The analysis of N-linked glycans revealed that MPPB not only improved yield but also enhanced the quality of the antibodies produced by modulating glycosylation patterns .

Summary Table of Findings

| Application Area | Key Findings |

|---|---|

| Monoclonal Antibody Production | Increased cell-specific productivity by 2.2-fold |

| Energy Metabolism | Enhanced intracellular ATP levels |

| Cell Growth Modulation | Suppressed unnecessary cell proliferation |

| Glycosylation Control | Reduced galactosylation on mAbs |

| Structural Insights | 2,5-Dimethylpyrrole identified as key active component |

Mecanismo De Acción

The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Pyrrole Derivatives and Structure-Activity Relationships (SAR)

The 2,5-dimethylpyrrole moiety in MPPB is critical for its bioactivity. SAR studies revealed that substitutions on the pyrrole ring significantly influence both productivity and cell viability (Table 1):

Table 1: Effects of Pyrrole Derivatives on rCHO Cell Cultures

| Compound | Cell-Specific Productivity (Fold vs. Control) | Viability (%) | Key Structural Features |

|---|---|---|---|

| MPPB | 2.2 | >70 | 2,5-dimethylpyrrole + dioxopyrrolidine |

| 2,5-Dimethylpyrrole (13) | 2.2 | >80 | 2,5-dimethylpyrrole |

| Alkyl Pyrroles (9–14) | 1.4–7.8 | <50 | Mono-/bis-alkyl substitutions |

| Pyrrole (7) | No effect | >80 | Unsubstituted pyrrole |

| 2,5-Dimethylpyrrolidine (6) | No effect | >80 | Reduced pyrrole framework |

- 2,5-Dimethylpyrrole (13) : The most active fragment of MPPB, it replicates MPPB’s productivity boost (2.2-fold) without compromising viability. This highlights the necessity of the 2,5-dialkyl substitution on the aromatic pyrrole ring .

- Other Alkyl Pyrroles (9–14) : While these derivatives increased productivity by up to 7.8-fold, they drastically reduced viability (<50%), making them unsuitable for industrial applications .

Comparison with Other mAb-Production Enhancers

MPPB’s dual role in boosting productivity and modulating glycosylation distinguishes it from other additives (Table 2):

Table 2: MPPB vs. Known mAB-Production Enhancers

| Compound | Effect on mAb Production | Galactosylation | Viability Impact | Mechanism |

|---|---|---|---|---|

| MPPB | ↑ 2.2-fold | Suppresses | Moderate (~70%) | ↑ Glucose uptake, ↑ ATP |

| DMSO | ↑ 1.5-fold | Neutral | High (>80%) | Cell cycle arrest |

| Valeric Acid | ↑ 1.3-fold | Enhances | Moderate | ↑ Glycosylation enzymes |

| CDK4/6 Inhibitors | ↑ 1.4-fold | Enhances | High | Cell cycle synchronization |

| Zinc | No effect | Suppresses | Low (<50%) | Inhibits glycosylation enzymes |

- Galactosylation Modulation : Unlike valeric acid or CDK4/6 inhibitors, which enhance galactosylation, MPPB suppresses it. This aligns with strategies to reduce antibody-dependent cellular cytotoxicity (ADCC) in therapeutic mAbs .

- Metabolic Effects : MPPB uniquely increases glucose uptake and ATP levels, unlike DMSO or zinc, which act via cell cycle or enzymatic inhibition .

Performance in High-Throughput Screening

In secondary screening, MPPB outperformed 72 shortlisted candidates, achieving a 171% increase in mAb concentration and 202% higher cell-specific productivity compared to controls . Other candidates (e.g., compounds 42 and 67) showed moderate effects (<150% mAb increase) or poor viability .

Key Research Findings

- Structural Necessity : The 2,5-dimethylpyrrole framework is indispensable for activity. Reducing the pyrrole to pyrrolidine (compound 6) abolished effects, confirming the need for an aromatic heterocycle .

- Glycosylation Control: MPPB reduces galactosylation (G1F decreased from 24.5% to 14.8%), offering a novel tool for quality control in mAb manufacturing .

- Scalability : MPPB’s effects are reproducible in fed-batch cultures, with glucose retention until day 14 vs. day 10 in controls, supporting prolonged mAb synthesis .

Actividad Biológica

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, commonly referred to as MPPB, has garnered attention for its potential to enhance monoclonal antibody (mAb) production in recombinant Chinese hamster ovary (rCHO) cells. This compound is particularly notable for its ability to improve cell-specific productivity while maintaining cell viability. This article explores the biological activity of MPPB, focusing on its mechanism of action, structure-activity relationships, and implications for biopharmaceutical production.

Research indicates that MPPB influences several metabolic pathways within rCHO cells:

- Cell Growth Suppression : MPPB effectively suppresses cell growth, which paradoxically leads to increased mAb production. This is attributed to the compound's ability to redirect cellular resources towards antibody synthesis rather than proliferation .

- Enhanced Metabolic Activity : The compound increases both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate (ATP). Specifically, intracellular ATP levels increased from 8 to 24 fmol/cell with higher MPPB concentrations, indicating enhanced metabolic activity essential for mAb production .

- Galactosylation Control : MPPB has been shown to suppress galactosylation on mAbs, a critical quality attribute affecting therapeutic efficacy. This control over glycosylation patterns can enhance the therapeutic profile of produced antibodies .

Structure-Activity Relationship

The structure of MPPB comprises several key components that contribute to its biological activity:

| Component | Description |

|---|---|

| 2,5-Dimethylpyrrole | A partial structure identified as most effective in enhancing cell-specific productivity. |

| N-(2,5-Dioxopyrrolidin-1-yl) | Contributes to the overall stability and activity of the compound. |

| Benzamide | Provides a functional group that may influence receptor binding and metabolic interactions. |

Studies have indicated that derivatives of 2,5-dimethylpyrrole significantly enhance productivity compared to other structural variants .

Study 1: Monoclonal Antibody Production

In a comprehensive study involving the screening of over 23,000 compounds, MPPB was identified as a potent enhancer of mAb production in rCHO cells. The study demonstrated that MPPB treatment resulted in a 2.2-fold increase in cell-specific productivity compared to control conditions . The findings suggest that optimizing structural components of MPPB could further improve mAb yields.

Study 2: Metabolic Profiling

A metabolic profiling study showed that MPPB not only increased ATP levels but also enhanced glucose uptake rates significantly. The increase from 0.9 to 2.6 pmol/cell/day in glucose uptake was correlated with higher mAb production rates . This metabolic shift is crucial for bioprocess optimization in industrial applications.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, and how are key intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions, including coupling of pyrrole derivatives with benzamide precursors. For example, Joshi et al. (2013) describe the use of hydrazide intermediates and cyclization reactions to form pyrrole and dioxopyrrolidinyl moieties . Key intermediates are characterized using NMR, IR, and mass spectrometry to confirm structural integrity.

- Optimization : Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side products .

Q. How is the three-dimensional conformation of this compound analyzed to predict biological interactions?

- Structural Analysis : X-ray crystallography and NMR spectroscopy are used to resolve spatial arrangements. For instance, highlights X-ray crystallography for determining π-π stacking interactions between the benzamide core and pyrrole rings, which influence target binding . Computational modeling (e.g., molecular docking) complements experimental data to predict binding affinities .

Q. What in vitro assays are recommended for initial screening of antibacterial or antifungal activity?

- Experimental Design : Use standardized microdilution assays (e.g., CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Joshi et al. (2013) reported MIC values of 2–8 µg/mL for analogous pyrrole derivatives . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) to validate results.

Advanced Research Questions

Q. How can reaction yields be optimized for the dioxopyrrolidin-1-yl benzamide moiety during synthesis?

- Methodological Approach :

- Design of Experiments (DOE) : Apply fractional factorial designs to test variables like solvent polarity, catalyst loading (e.g., Pd/C for coupling), and reaction time. Xiao et al. (2014) emphasize iterative optimization using statistical tools to identify critical parameters .

- Table 1 : Example DOE Results

| Variable | Low Level | High Level | Optimal Level |

|---|---|---|---|

| Solvent (DMF:THF) | 1:1 | 3:1 | 2:1 |

| Temperature (°C) | 60 | 80 | 70 |

| Catalyst (mol%) | 5 | 10 | 7.5 |

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Data Analysis : Contradictions may arise from differences in membrane permeability or metabolic stability.

- Permeability Testing : Use Caco-2 cell monolayers to assess passive diffusion.

- Metabolite Profiling : LC-MS/MS to identify degradation products in cell lysates. Adjust assay conditions (e.g., serum-free media) to reduce interference .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. outlines buffer preparation (e.g., ammonium acetate, pH 6.5) for stability studies .

- Oxidative Stress : Expose to hydrogen peroxide (0.1–1 mM) to simulate oxidative environments. Track stability using UV-Vis spectroscopy at λ~270 nm (benzamide absorption) .

Q. How can target engagement be validated for this compound in complex biological systems?

- Advanced Techniques :

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified enzymes/receptors.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in lysates by monitoring protein denaturation shifts post-treatment .

Methodological Resources

- Statistical Optimization : Refer to Ghafuri-Esfahani et al. (2020) for ANOVA-based analysis of reaction parameters .

- Structural Validation : Use Cambridge Structural Database (CSD) entries for crystallographic comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.